3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
CAS No.: 2034275-44-8
Cat. No.: VC5700626
Molecular Formula: C13H15N3O5
Molecular Weight: 293.279
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034275-44-8 |
|---|---|
| Molecular Formula | C13H15N3O5 |
| Molecular Weight | 293.279 |
| IUPAC Name | 3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
| Standard InChI | InChI=1S/C13H15N3O5/c1-8-10(6-14-21-8)12(18)15-4-2-9(3-5-15)16-11(17)7-20-13(16)19/h6,9H,2-5,7H2,1H3 |
| Standard InChI Key | IHRFXTLAKUQOAG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a 1,3-oxazolidine-2,4-dione core fused to a piperidin-4-yl group, which is further substituted with a 5-methyl-1,2-oxazole-4-carbonyl moiety. This arrangement introduces both hydrophilic (oxazolidinedione) and lipophilic (piperidine, oxazole) domains, influencing its solubility and bioavailability .
Structural Analysis
The oxazolidine-2,4-dione ring contributes two carbonyl groups, creating hydrogen-bonding sites that may enhance interactions with biological targets. The piperidine moiety introduces conformational rigidity, while the 5-methyl-1,2-oxazole substituent adds steric bulk and electronic effects due to its aromatic heterocycle . Comparative molecular volume (MgVol) and polar surface area (PSA) estimates, derived from analogues, suggest values of approximately 2.94 ų and 72.39 Ų, respectively .
Table 1: Calculated Physicochemical Parameters
| Parameter | Value | Source Analogue |
|---|---|---|
| Molecular Weight | ~386.45 g/mol | |
| logP | ~2.37 | |
| Polar Surface Area | ~72.39 Ų | |
| Hydrogen Bond Acceptors | 8 |
Synthetic Pathways and Optimization
Synthesis of this compound likely follows multi-step protocols common to oxazolidinedione derivatives. Key steps include:
Core Oxazolidine-2,4-Dione Formation
Reaction of glycine derivatives with carbonyl sources (e.g., phosgene or diphosgene) under basic conditions yields the oxazolidine-2,4-dione scaffold. For example, 3-[(piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione is synthesized via cyclization of piperidine-4-carbaldehyde with ethyl glycinate.
Piperidine-Oxazole Coupling
The 5-methyl-1,2-oxazole-4-carbonyl group is introduced through amide bond formation between the piperidine nitrogen and the oxazole carbonyl chloride. This step mirrors methodologies used in synthesizing {5-methyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazol-4-yl}(piperidin-1-yl)methanone .
Table 2: Comparative Synthetic Yields for Analogues
| Compound Class | Yield (%) | Reaction Conditions |
|---|---|---|
| Oxazolidinedione-Piperidine | 65–78 | DCM, RT, 12h |
| Oxazole-Piperidine | 58–70 | DMF, 0°C → RT, 24h |
Hypothetical Biological Activity
While no direct antimicrobial or pharmacological data exist for this compound, structurally related molecules exhibit significant bioactivity:
Mechanism of Action
The oxazolidinedione core may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the oxazole group could disrupt fungal ergosterol biosynthesis . Piperidine derivatives are known to enhance membrane permeability, potentiating these effects .
Table 3: Antimicrobial Activity of Analogues
| Compound | Target Organism (MIC, µg/mL) | Standard (MIC, µg/mL) |
|---|---|---|
| am1 | E. coli (50) | Ampicillin (100) |
| am10 | B. subtilis (31.25) | Streptomycin (3.90) |
| am6 | C. albicans (19 mm zone) | Ciclopirox (20 mm) |
Physicochemical and Pharmacokinetic Profiling
Metabolic Stability
Oxidative metabolism of the piperidine ring (via CYP3A4) and hydrolysis of the oxazolidinedione core are probable metabolic pathways, as seen in 3-[(piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione.
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